REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](Br)=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+].O1CCOCC1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[NH2:1][C:2]1[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,^1:31,50|
|
Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1Br
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Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The vial was capped
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a black oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel using 10-40% ethyl acetate/hexanes as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |